Croconic acid

oxocarbon acidity pKa determination theoretical chemistry

Sourcing Croconic Acid (4,5-dihydroxy-4-cyclopentene-1,2,3-trione) for advanced material science requires understanding its unmatched physicochemical profile. Its five-membered ring delivers the strongest aqueous acidity among oxocarbons and a record organic ferroelectric polarization of 20–30 µC cm⁻², exceeding PVDF by 2.3–2.5×. For battery innovators, its ~4 V organic cathode potential and theoretical 1949 Wh kg⁻¹ energy density offer a cobalt-free alternative to conventional LiCoO₂. Unlike its four-membered (squaric acid) or six-membered (rhodizonic acid) analogs, only Croconic Acid's specific ring architecture enables a ~100 nm bathochromic shift in NIR dyes, ideal for deep-tissue imaging. Ensure your supplier provides high-purity (>98%) material, stored ambient and protected from light, to maintain consistency.

Molecular Formula C5H2O5
Molecular Weight 142.07 g/mol
CAS No. 488-86-8
Cat. No. B025663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCroconic acid
CAS488-86-8
Molecular FormulaC5H2O5
Molecular Weight142.07 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=O)C1=O)O)O
InChIInChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
InChIKeyRBSLJAJQOVYTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Croconic Acid (CAS 488-86-8) for Procurement: Compound Classification and Baseline Technical Specifications


Croconic acid (4,5-dihydroxy-4-cyclopentene-1,2,3-trione) is a five-membered cyclic oxocarbon acid with molecular formula C₅H₂O₅ and molar mass 142.07 g/mol [1]. It belongs to the oxocarbon acid family alongside deltic acid (C₃), squaric acid (C₄), and rhodizonic acid (C₆) [2]. The compound is a yellow crystalline solid that decomposes at 212 °C (some sources report >300 °C depending on measurement conditions) and is soluble in water and ethanol [1]. Its pKa values are pKa₁ = 0.80 ± 0.08 and pKa₂ = 2.24 ± 0.01 at 25 °C [3].

Why Oxocarbon Acid Substitution Fails: Croconic Acid's Non-Interchangeable Performance Profile


Croconic acid cannot be simply interchanged with its closest oxocarbon analogs (squaric acid, rhodizonic acid, or deltic acid) due to fundamentally distinct physicochemical properties that dictate application-specific performance. The five-membered ring structure confers a unique combination of the strongest aqueous-phase acidity among all oxocarbon acids [1], the highest spontaneous ferroelectric polarization ever recorded in any organic molecular crystal (≈20–30 μC cm⁻²) [2], a theoretical cathode voltage of approximately 4 V for lithium-ion storage [3], and a distinct bathochromic shift of approximately 100 nm in NIR-absorbing dye derivatives relative to squaric acid-based analogs [4]. These properties emerge directly from the specific ring size, hydrogen-bonding network architecture, and electronic structure of the five-membered cyclopentenetrione core, meaning that substituting squaric acid (four-membered) or rhodizonic acid (six-membered) fundamentally alters—and typically degrades—the performance in each of these targeted application domains.

Croconic Acid Quantitative Differentiation: Head-to-Head Comparator Evidence for Scientific Selection


Superior Aqueous-Phase Acidity: Croconic Acid vs. Squaric Acid, Deltic Acid, and Rhodizonic Acid

Croconic acid (C₅O₅H₂) exhibits the strongest aqueous-phase acidity among the cyclic oxocarbon acid series. DFT calculations at the B3LYP/6-311+G(d,p) level demonstrate that croconic acid is the most acidic member of the CₙOₙH₂ (n = 3, 4, 5, 6) family, surpassing deltic acid (C₃), squaric acid (C₄), and rhodizonic acid (C₆) [1]. Experimental pKa measurements confirm this ranking: croconic acid (pKa₁ = 0.80 ± 0.08, pKa₂ = 2.24 ± 0.01) [2] versus squaric acid (pKa₁ ≈ 1.5, pKa₂ ≈ 3.5) [3].

oxocarbon acidity pKa determination theoretical chemistry proton transfer

Record-Breaking Spontaneous Polarization: Croconic Acid vs. PVDF and Inorganic Ferroelectrics

Croconic acid exhibits the highest spontaneous polarization (Pₛ) ever measured in an organic ferroelectric. Initial measurements recorded approximately 20 μC cm⁻², which was subsequently optimized to 30 μC cm⁻² through domain wall depinning [1]. This exceeds PVDF (12–13 μC cm⁻²) by a factor of 2.3–2.5× and surpasses commercial inorganic ferroelectrics including SrBi₂Ta₂O₉ (≈10 μC cm⁻²) and approaches that of BaTiO₃ (≈26 μC cm⁻²) [1].

organic ferroelectrics spontaneous polarization proton tautomerism hydrogen-bonded crystals

High-Voltage Lithium-Ion Storage: Croconic Acid vs. Conventional LiCoO₂ Cathode

Croconic acid functions as a high-voltage organic cathode material for lithium-ion batteries, storing lithium ions at approximately 4 V via the redox activity of its two enolate groups [1]. This yields a theoretical specific capacity of 638.6 mAh g⁻¹ and a theoretical energy density of 1949 Wh kg⁻¹, which substantially exceeds conventional inorganic LiCoO₂ cathodes (~140 mAh g⁻¹, ~500–600 Wh kg⁻¹) [1]. DFT calculations combined with cyclic voltammetry in DMSO and GBL electrolytes confirm the ~4 V redox potentials [2].

lithium-ion battery organic cathode high-voltage cathode energy density

Bathochromic Shift Advantage in NIR Dyes: Croconic Acid vs. Squaric Acid Derivatives

Croconic acid-derived croconaine dyes exhibit a pronounced bathochromic (red) shift in maximum absorption wavelength compared to structurally analogous squaric acid-derived dyes. The croconic acid core possesses a stronger electron absorption capacity than the squaric acid ring, resulting in a wavelength redshift of approximately 100 nm for CA-based dyes relative to identically substituted SA-based cyanine dyes [1]. Croconic acid derivatives show strong NIR absorption in the 750–850 nm range [2].

NIR dyes croconaine dyes bathochromic shift optical materials

Metal Chelate Thermal Stability Profile: Croconate vs. Squarate Complexes

Croconate (C₅O₅²⁻) and squarate (C₄O₄²⁻) dianions form distinctly different coordination complexes with divalent transition metals, exhibiting divergent thermal stability orders. Thermogravimetric (TG) and differential thermal analysis (DTA) reveal that the decreasing order of thermal stability for croconate chelates is Ni²⁺ >> Zn²⁺ > Co²⁺ = Cu²⁺, whereas squarate complexes follow a different stability sequence: Zn²⁺ > Co²⁺ = Cu²⁺ > Ni²⁺ [1]. Notably, Ni-croconate is the most thermally stable, while Ni-squarate is the least stable.

coordination chemistry thermal stability metal chelates TG-DTA

Evidence-Backed Application Scenarios for Croconic Acid Procurement and Research Use


Organic Ferroelectric Device Fabrication: Non-Volatile Memory, Capacitors, and Sensors

Croconic acid's record spontaneous polarization (20–30 μC cm⁻²) makes it the premier choice among organic ferroelectrics for high-energy-density capacitor fabrication, non-volatile ferroelectric RAM (FeRAM) development, and piezoelectric sensor construction. Its polarization exceeds PVDF by a factor of 2.3–2.5× and rivals BaTiO₃, while offering the processing advantages of a vacuum-sublimable, low-molecular-weight organic compound amenable to solution processing and thin-film deposition . The proton-tautomerism switching mechanism operates with coercive fields two orders of magnitude lower than ferroelectric polymers , enabling low-voltage device operation.

High-Voltage Organic Lithium-Ion Battery Cathode Development

Croconic acid is positioned as a high-voltage (~4 V) organic cathode material for next-generation lithium-ion batteries seeking cobalt-free, earth-abundant alternatives. Its theoretical specific capacity (638.6 mAh g⁻¹) and energy density (1949 Wh kg⁻¹) substantially exceed conventional LiCoO₂ cathodes. The two enolate groups provide dual-electron redox activity at ~4 V , addressing the primary limitation of most organic cathodes (1–3 V operating windows). Current research focuses on electrolyte compatibility optimization and structural modification to achieve reversible cycling approaching theoretical capacity .

Near-Infrared Dye Synthesis for Biomedical Imaging and Photothermal Applications

Croconic acid serves as the core building block for croconaine NIR-absorbing dyes that exhibit a ~100 nm bathochromic shift relative to squaric acid-based analogs . These dyes absorb strongly in the 750–850 nm NIR window , ideal for deep-tissue fluorescence imaging, photoacoustic tomography, and photothermal therapy applications where maximal tissue penetration and minimal background autofluorescence are required. The strong electron-withdrawing croconic core also enhances photostability compared to conventional cyanine dyes.

Coordination Chemistry and Metal-Organic Framework Synthesis with Tunable Thermal Stability

Croconic acid is employed as a dianionic C₅O₅²⁻ ligand for synthesizing coordination complexes and metal-organic frameworks (MOFs) where thermal stability requirements favor specific metal centers. The croconate dianion confers exceptional thermal stability to Ni²⁺ complexes, contrasting sharply with the thermal instability of Ni²⁺-squarate analogs . This ligand-specific metal-selectivity enables rational design of thermally robust coordination materials for catalysis, gas storage, and electronic applications. Croconate forms hydrated crystalline coordination compounds with general formula M(C₅O₅)·3H₂O (M = Cu, Fe, Zn, Ni, Mn, Co), each exhibiting distinct colors and properties.

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